
Nickel;scandium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel and scandium are transition metals that form a variety of compounds with unique properties. Nickel is known for its corrosion resistance and high melting point, while scandium is valued for its light weight and strength. When combined, these elements can create compounds with enhanced characteristics, making them useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Nickel and scandium compounds can be synthesized through various methods, including solvent extraction and metallothermic reduction. For example, scandium can be recovered from nickel laterite ores using solvent extraction techniques, where scandium is precipitated with an iron-bearing residue from high-pressure acid leach solutions at about pH 4 . Another method involves the reduction of scandium oxide or its halogenated compounds to produce aluminum master alloys .
Industrial Production Methods: Industrial production of nickel and scandium compounds often involves hydrometallurgical and pyrometallurgical techniques. These methods include ore pre-treatment, leaching, solvent extraction, precipitation, and calcination . For instance, scandium is commonly produced as a by-product of nickel and cobalt production from lateritic ores .
Chemical Reactions Analysis
Types of Reactions: Nickel and scandium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. Scandium reacts strongly with halogens such as fluorine, chlorine, bromine, and iodine to form trihalides like scandium (III) fluoride and scandium (III) chloride . Nickel, on the other hand, can form a variety of compounds with different oxidation states, such as nickel (II) oxide and nickel (III) oxide.
Common Reagents and Conditions: Common reagents used in the reactions of nickel and scandium compounds include halogens, acids, and bases. For example, scandium reacts with hydrochloric acid to form scandium chloride and hydrogen gas . Nickel compounds can be synthesized using reagents like sulfuric acid and sodium hydroxide.
Major Products Formed: The major products formed from the reactions of nickel and scandium compounds include various halides, oxides, and alloys. For instance, scandium reacts with halogens to form scandium trihalides, while nickel can form nickel oxides and nickel alloys.
Scientific Research Applications
Nickel and scandium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts and in the synthesis of advanced materials. In biology and medicine, scandium compounds are studied for their potential therapeutic effects and low toxicity . In industry, nickel and scandium alloys are used in aerospace applications due to their light weight and high strength . Additionally, scandium is used in solid oxide fuel cells and next-generation batteries to enhance performance .
Mechanism of Action
The mechanism of action of nickel and scandium compounds varies depending on their application. In biological systems, scandium can act on ribosomes, modulating their function and affecting protein synthesis . In industrial applications, nickel and scandium alloys improve material properties such as strength and corrosion resistance through their unique atomic structures and bonding characteristics.
Comparison with Similar Compounds
Nickel and scandium compounds can be compared with other transition metal compounds, such as those of yttrium and lanthanum. Similar to scandium, yttrium and lanthanum form trihalides and have applications in advanced materials and electronics . scandium’s unique properties, such as its light weight and ability to form strong alloys, make it particularly valuable in aerospace and energy applications .
List of Similar Compounds:- Yttrium compounds
- Lanthanum compounds
- Titanium compounds
- Zirconium compounds
Properties
CAS No. |
153249-44-6 |
|---|---|
Molecular Formula |
Ni3Sc |
Molecular Weight |
221.036 g/mol |
IUPAC Name |
nickel;scandium |
InChI |
InChI=1S/3Ni.Sc |
InChI Key |
UXRYVAFTIRIFEK-UHFFFAOYSA-N |
Canonical SMILES |
[Sc].[Ni].[Ni].[Ni] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


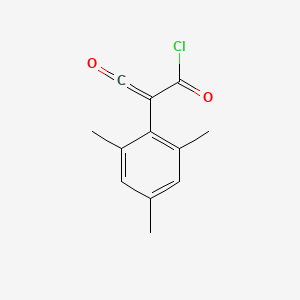
![1-Benzyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B14279689.png)
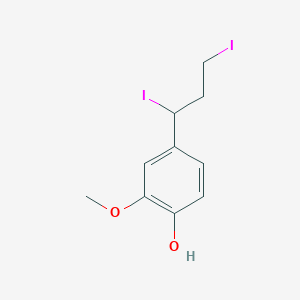
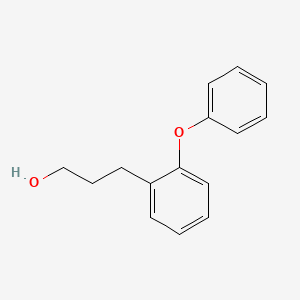
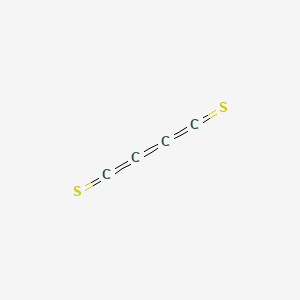
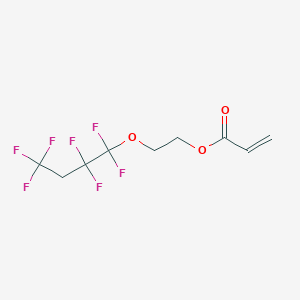
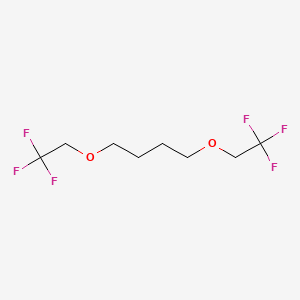

![N~1~,N~3~-Dimethyl-N~1~,N~3~-bis[(pyridin-2-yl)methyl]propane-1,3-diamine](/img/structure/B14279730.png)

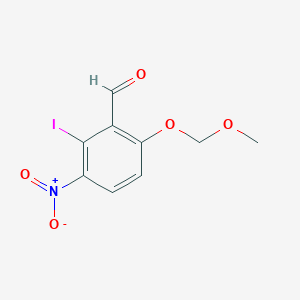
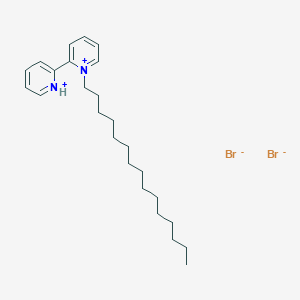
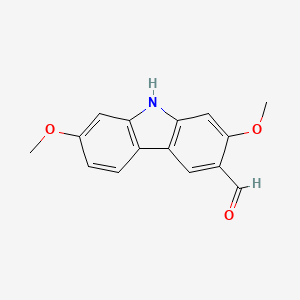
![11-{[11-(4-Methylbenzene-1-sulfinyl)undecyl]sulfanyl}undecanoic acid](/img/structure/B14279770.png)
